N-(2-Methylphenyl)anthranilic acid
Overview
Description
Alpha-hexachlorocyclohexane is an organochloride compound and one of the isomers of hexachlorocyclohexane. It is a byproduct of the production of the insecticide lindane (gamma-hexachlorocyclohexane) and is typically still contained in commercial-grade lindane used as an insecticide . At ambient temperatures, it is a stable, white, powdery solid substance . Due to its persistence in the environment, bioaccumulative properties, and long-range transport capacity, alpha-hexachlorocyclohexane has been classified as a persistent organic pollutant .
Scientific Research Applications
Alpha-hexachlorocyclohexane has been studied extensively for its environmental impact and potential health effects. It has been used in research related to:
Safety and Hazards
The safety data sheet for anthranilic acid indicates that it causes serious eye damage and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Future Directions
Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have anticoagulant, antiallergic, antipyretic, diuretic, and analgesic properties . Therefore, N-(2-Methylphenyl)anthranilic acid, as a derivative of anthranilic acid, may also hold potential for future research and applications in these areas.
Preparation Methods
Alpha-hexachlorocyclohexane is produced as a byproduct during the synthesis of lindane. The production involves the chlorination of benzene under radical addition conditions, which yields hexachlorocyclohexane isomers after three successive radical dichlorination steps . The reaction can be summarized as follows: [ \text{C}_6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ]
Chemical Reactions Analysis
Alpha-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form chlorinated benzenes.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur, replacing chlorine atoms with other substituents.
Common reagents used in these reactions include chlorine, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
Alpha-hexachlorocyclohexane exerts its effects primarily through its interaction with the central nervous system. It has been demonstrated to inhibit gamma-aminobutyric acid (GABA)-mediated chloride ion uptake in the brain, leading to neurological effects such as convulsions . This mechanism is believed to play a primary role in its toxic action.
Comparison with Similar Compounds
Alpha-hexachlorocyclohexane is one of several isomers of hexachlorocyclohexane. Other similar compounds include:
Beta-hexachlorocyclohexane: Acts as a depressant on the central nervous system and has been phased out due to environmental and health concerns.
Gamma-hexachlorocyclohexane (Lindane): Widely used as an insecticide and known for its potent insecticidal properties.
Delta-hexachlorocyclohexane: Another isomer with distinct chemical properties and toxicological effects.
Alpha-hexachlorocyclohexane is unique due to its specific arrangement of chlorine atoms and its resulting chemical and toxicological properties.
Properties
IUPAC Name |
2-(2-methylanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEMHISTVIYWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168076 | |
Record name | Anthranilic acid, N-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16610-44-9 | |
Record name | N-(2-Methylphenyl)anthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, N-(o-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-methylphenyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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